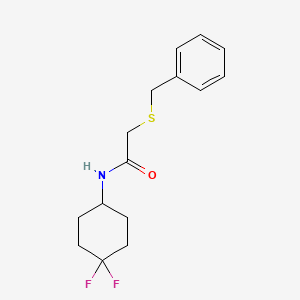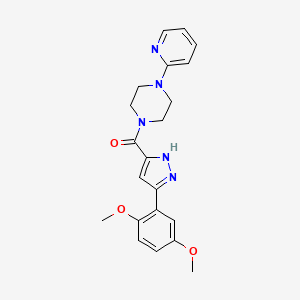
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H16N6O2S2 and its molecular weight is 400.48. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfonamide-based Compounds
Sulfonamides are a significant class of drugs with a wide range of pharmacological activities. They are known for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The diversity in the functional group attachment allows the generation of a considerable range of hybrid compounds, offering vast potential in designing and developing new pharmacological agents. The review by Ghomashi et al. (2022) presents recent advances in two-component sulfonamide hybrids, highlighting the synthesis and biological activity of hybrids containing various organic compounds, including pyrazole, pyrrole, and quinoxaline, among others (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Anticancer Applications
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been evaluated for their potential as anticancer agents. A study by Ghorab, Bashandy, and Alsaid (2014) reported the synthesis of these derivatives and their in vitro evaluation against the human breast cancer cell line MCF7. Several compounds exhibited higher cytotoxic activities than doxorubicin, a commonly used chemotherapeutic agent (Ghorab, Bashandy, & Alsaid, 2014).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of sulfonamide derivatives have been a significant area of research. Penning et al. (1997) described the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, evaluating their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This work led to the identification of celecoxib, a COX-2 inhibitor used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial Activity
Sulfonamide derivatives have also been synthesized for their potential as antimicrobial agents. A study by Azab, Youssef, and El‐Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety to serve as antibacterial agents. The study reported the preparation of various derivatives and their subsequent evaluation for antibacterial activity, identifying compounds with high activities (Azab, Youssef, & El‐Bordany, 2013).
Propriétés
IUPAC Name |
1-methyl-N-[3-(thiophen-2-ylmethylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S2/c1-23-11-13(10-19-23)27(24,25)22-17-16(18-9-12-5-4-8-26-12)20-14-6-2-3-7-15(14)21-17/h2-8,10-11H,9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSHMJBZIEAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

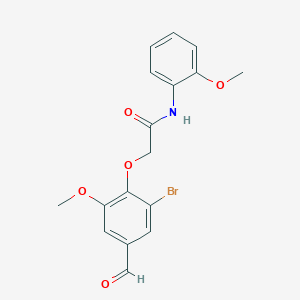
![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997267.png)
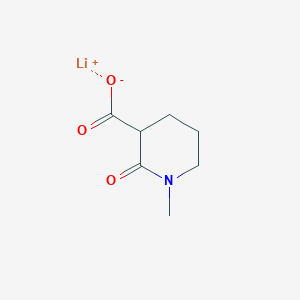
![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)
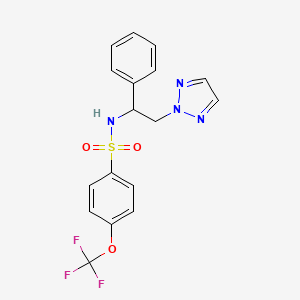
![2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2997273.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2997274.png)


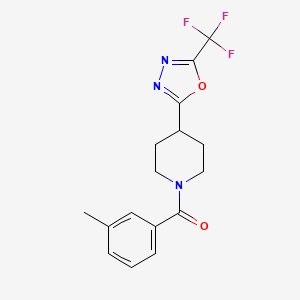
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine](/img/structure/B2997282.png)
![1-[Tert-butyl(dimethyl)silyl]indole-5-thiol](/img/structure/B2997284.png)
